Cas no 86556-09-4 (3-(Pyridin-2-yloxy)aniline)

3-(Pyridin-2-yloxy)aniline is a versatile aromatic amine derivative featuring a pyridinyloxy substituent at the 3-position of an aniline core. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its bifunctional reactivity, combining the nucleophilic properties of the aniline group with the coordinating ability of the pyridine moiety. Its structure makes it a useful intermediate for constructing heterocyclic frameworks, ligands for metal complexes, and bioactive molecules. The electron-rich pyridinyloxy group enhances stability and influences regioselectivity in further transformations. Suitable for cross-coupling reactions and functional group modifications, it offers synthetic flexibility in medicinal chemistry and materials science applications.
3-(Pyridin-2-yloxy)aniline structure
3-(Pyridin-2-yloxy)aniline structure
Product name:3-(Pyridin-2-yloxy)aniline
CAS No:86556-09-4
MF:C11H10N2O
MW:186.2099
MDL:MFCD06825506
CID:719924
PubChem ID:13150573

3-(Pyridin-2-yloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(Pyridin-2-yloxy)aniline
    • 3-(Pyridin-2-yloxy)-phenylamine
    • 3-pyridin-2-yloxyaniline
    • Benzenamine,3-(2-pyridinyloxy)-
    • 3-(2-Pyridyloxy)benzenamine
    • 3-(2-pyridyloxy)phenylamine
    • 4b0b
    • Benzenamine,3-(2-pyridinyloxy)
    • 3-(2-Pyridyloxy)aniline
    • 3-[(Pyridin-2-yl)oxy]aniline
    • CLQMOPKXIBQKKG-UHFFFAOYSA-N
    • Benzenamine, 3-(2-pyridinyloxy)-
    • SBB076574
    • 1018AF
    • NE18397
    • 3-(pyridin-2-yloxy)aniline, AldrichCPR
    • Q27455462
    • AS-58677
    • SB53925
    • F2158-1757
    • Z404012058
    • DTXSID20522355
    • EN300-95684
    • AKOS000301877
    • 86556-09-4
    • SCHEMBL60734
    • CS-0456528
    • MFCD06825506
    • 54F
    • A863131
    • FT-0678785
    • 3-(PYRIDIN-2-YLOXY)ANILINE 97
    • DB-076684
    • G29002
    • MDL: MFCD06825506
    • Inchi: 1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2
    • InChI Key: CLQMOPKXIBQKKG-UHFFFAOYSA-N
    • SMILES: O(C1=C([H])C([H])=C([H])C([H])=N1)C1=C([H])C([H])=C([H])C(=C1[H])N([H])[H]

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.197
  • Melting Point: 76-78
  • Boiling Point: 341.5°C at 760 mmHg
  • Flash Point: 160.3°C
  • Refractive Index: 1.625
  • PSA: 48.14000
  • LogP: 3.03730

3-(Pyridin-2-yloxy)aniline Security Information

  • Hazard Statement: Harmful
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

3-(Pyridin-2-yloxy)aniline Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(Pyridin-2-yloxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-95684-5.0g
3-(pyridin-2-yloxy)aniline
86556-09-4 95.0%
5.0g
$288.0 2025-03-21
Chemenu
CM371680-1g
3-(Pyridin-2-yloxy)aniline
86556-09-4 95%+
1g
$124 2022-03-01
abcr
AB225039-1 g
3-(Pyridin-2-yloxy)aniline; 95%
86556-09-4
1g
€169.00 2022-03-04
TRC
P993993-50mg
3-(pyridin-2-yloxy)aniline
86556-09-4
50mg
$ 50.00 2022-06-03
Enamine
EN300-95684-0.05g
3-(pyridin-2-yloxy)aniline
86556-09-4 95.0%
0.05g
$19.0 2025-03-21
Life Chemicals
F2158-1757-1mg
3-(pyridin-2-yloxy)aniline
86556-09-4 90%+
1mg
$81.0 2023-07-28
abcr
AB225039-10g
3-(Pyridin-2-yloxy)aniline, 95%; .
86556-09-4 95%
10g
€872.50 2024-04-16
A2B Chem LLC
AC14211-250mg
3-(Pyridin-2-yloxy)aniline
86556-09-4 95%
250mg
$75.00 2024-04-19
Aaron
AR004M4V-2.5g
3-(PYRIDIN-2-YLOXY)ANILINE 97
86556-09-4 95%
2.5g
$226.00 2025-01-22
Aaron
AR004M4V-250mg
3-(PYRIDIN-2-YLOXY)ANILINE 97
86556-09-4 95%
250mg
$74.00 2025-01-22

3-(Pyridin-2-yloxy)aniline Related Literature

Additional information on 3-(Pyridin-2-yloxy)aniline

Professional Introduction to 3-(Pyridin-2-yloxy)aniline (CAS No. 86556-09-4)

3-(Pyridin-2-yloxy)aniline, with the chemical identifier CAS No. 86556-09-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 3-(Pyridin-2-yloxy)aniline consists of a pyridine ring linked to an aniline moiety through an oxygen atom, forming an ether linkage. This unique structural feature contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The compound's significance is further underscored by its role in the synthesis of various pharmacologically active molecules. In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(Pyridin-2-yloxy)aniline has emerged as a key intermediate in the synthesis of small-molecule inhibitors that modulate key biological pathways involved in these diseases. Its ability to interact with biological targets such as enzymes and receptors has made it a cornerstone in the design of next-generation drugs.

One of the most compelling aspects of 3-(Pyridin-2-yloxy)aniline is its versatility in medicinal chemistry. The pyridine ring is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity. Additionally, the aniline moiety introduces basicity, allowing for interactions with acidic residues in biological targets. This combination of features makes 3-(Pyridin-2-yloxy)aniline an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.

Recent advancements in computational chemistry have further enhanced the utility of 3-(Pyridin-2-yloxy)aniline in drug design. Molecular docking studies have revealed that this compound can effectively bind to various protein targets, including kinases and transcription factors, which are pivotal in disease pathogenesis. These studies have provided valuable insights into the molecular interactions governing drug efficacy and selectivity. Furthermore, virtual screening techniques have been employed to identify novel derivatives of 3-(Pyridin-2-yloxy)aniline with enhanced pharmacological profiles.

The synthesis of 3-(Pyridin-2-yloxy)aniline involves multi-step organic transformations that highlight its synthetic accessibility. The most common synthetic route involves the reaction of 2-hydroxypyridine with aniline under basic conditions, leading to the formation of the ether linkage. This reaction can be optimized using various catalysts and solvents to improve yield and purity. The availability of efficient synthetic methodologies has facilitated the large-scale production of this compound, making it more accessible for research purposes.

In the realm of preclinical research, 3-(Pyridin-2-yloxy)aniline has been evaluated for its potential therapeutic effects in several disease models. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, it has shown promise in modulating inflammatory responses, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. These preclinical findings have laid the groundwork for clinical trials aimed at assessing its safety and efficacy in human patients.

The development of novel drug candidates is often hampered by issues related to bioavailability and metabolic stability. However, 3-(Pyridin-2-yloxy)aniline has been engineered to address these challenges through structural modifications that enhance its pharmacokinetic properties. For instance, incorporating fluorine atoms into its structure has been shown to improve metabolic stability while maintaining biological activity. Such modifications are crucial for translating preclinical successes into clinical realities.

The role of 3-(Pyridin-2-yloxy)aniline extends beyond its use as a standalone therapeutic agent. It serves as a valuable building block for the synthesis of more complex molecules with tailored pharmacological properties. By leveraging its unique structural features, chemists can design hybrid compounds that combine the advantages of multiple scaffolds. This approach has led to the discovery of novel drugs with enhanced efficacy and reduced side effects.

As our understanding of disease mechanisms continues to evolve, so does our appreciation for the potential of 3-(Pyridin-2-yloxy)aniline in addressing unmet medical needs. Emerging research suggests that this compound may have applications beyond traditional therapeutic areas, including neuroprotection and anti-microbial therapy. The ongoing exploration of its biological activities underscores its significance as a versatile tool in medicinal chemistry.

In conclusion, 3-(Pyridin-2-yloxy)aniline (CAS No. 86556-09-4) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features, coupled with its synthetic accessibility and biological activity, make it a cornerstone in the quest for novel therapeutics. As research progresses, we can expect further insights into its potential applications and mechanisms of action, solidifying its role as a pivotal compound in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86556-09-4)3-(Pyridin-2-yloxy)aniline
A863131
Purity:99%
Quantity:1g
Price ($):175.0